3-Bromopyridine

Description

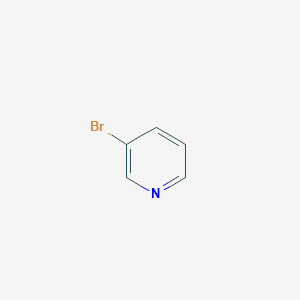

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPYPOZNGOXYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060819 | |

| Record name | 3-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Needles; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | Pyridine, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

51 °C | |

| Record name | 3-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.75 [mmHg] | |

| Record name | 3-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-55-1 | |

| Record name | 3-Bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMN8H2XE9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-Bromopyridine. It is an essential building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document summarizes its physicochemical properties, provides detailed experimental protocols for key synthetic transformations, and visualizes its structure and reaction pathways.

Chemical Structure and Identification

This compound is an aryl bromide and an isomer of bromopyridine.[2] It is characterized by a pyridine ring substituted with a bromine atom at the 3-position.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 626-55-1[2] |

| Molecular Formula | C₅H₄BrN[2][3][4] |

| SMILES | C1=CC(=CN=C1)Br[2][3] |

| InChI | InChI=1S/C₅H₄BrN/c6-5-2-1-3-7-4-5/h1-4H[3][4] |

| InChIKey | NYPYPOZNGOXYSU-UHFFFAOYSA-N[2][3][4] |

Physicochemical Properties

This compound is a colorless to yellow liquid with a pungent odor.[5] It is a flammable liquid and should be handled with appropriate safety precautions.[5][6]

| Property | Value | Source |

| Molecular Weight | 157.998 g·mol⁻¹ | [2] |

| Appearance | Clear Colorless to yellow liquid | [5] |

| Density | 1.640 g/cm³ | [2][7] |

| Melting Point | -27 °C | [2] |

| Boiling Point | 173 °C | [2][7] |

| Flash Point | 51 °C (124 °F; 324 K) | [2] |

| Solubility in water | Slightly soluble | [8] |

| Refractive Index | n20/D 1.571 (lit.) | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Spectra available, showing characteristic shifts for the pyridine protons.[9] |

| ¹³C NMR | Spectra available for structural elucidation.[3] |

| Mass Spectrometry | Molecular ion peaks at m/z 157 and 159, corresponding to the bromine isotopes.[9][10] |

| IR Spectroscopy | Infrared spectrum data is available for identifying functional groups.[4][11] |

Reactivity and Synthetic Applications

This compound is a versatile substrate in various organic reactions, primarily used as a building block in the synthesis of more complex molecules.[2][12] It participates in numerous cross-coupling reactions, including the Heck reaction and Buchwald-Hartwig amination.[2] The presence of the electron-withdrawing pyridine ring influences the reactivity of the C-Br bond.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

References

- 1. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromopyridine (CAS: 626-55-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine is a vital heterocyclic building block extensively utilized in organic synthesis. As a colorless to light yellow liquid, its unique electronic properties and reactivity make it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of a bromine atom at the 3-position of the pyridine ring renders the molecule susceptible to a variety of cross-coupling reactions, enabling the precise incorporation of the pyridyl moiety into complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, chemical reactivity, key applications in drug discovery, and safety protocols.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized below for easy reference and comparison.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 626-55-1 | [1] |

| Molecular Formula | C₅H₄BrN | [1][3] |

| Molecular Weight | 158.00 g/mol | [3][4] |

| Appearance | Clear, colorless to light yellow liquid | [1][3][5] |

| Melting Point | -27 °C | [1][6][7] |

| Boiling Point | 173 °C | [1][3] |

| Density | 1.64 g/mL at 25 °C | [1][8] |

| Solubility | Soluble in water (31 g/L at 20°C) | [5][9] |

| pKa | 2.84 | [4] |

| Refractive Index (n20/D) | 1.571 | [8] |

| Flash Point | 51-52 °C | [1][6][10] |

Spectroscopic Data

Characteristic spectral data are crucial for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are compiled in Table 2.

| Technique | Data | Reference(s) |

| ¹H NMR | δ (ppm) in CDCl₃: 8.68 (d), 8.52 (dd), 7.80 (ddd), 7.19 (dd) | [11] |

| ¹³C NMR | δ (ppm) in CDCl₃: 151.1, 148.0, 139.9, 124.0, 120.2 | [4][5] |

| IR Spectroscopy | Key Peaks (cm⁻¹): 3050, 1570, 1460, 1410, 1020, 780, 700 | [5][8] |

| Mass Spectrometry | Key Fragments (m/z): 159, 157 (M+), 78 | [11][12] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of pyridine. While the pyridine ring is generally deactivated towards electrophilic substitution, the reaction can be driven under forcing conditions.

Synthesis Workflow: Direct Bromination

The direct bromination of pyridine requires high temperatures and the use of oleum (fuming sulfuric acid) to proceed effectively.[13] The process involves the electrophilic attack of bromine on the pyridine ring, primarily at the 3-position.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Direct Bromination of Pyridine

This protocol is adapted from established industrial synthesis methods.[8]

Materials:

-

Pyridine (185 mmol)

-

Bromine (50 mmol)

-

80-95% Sulfuric Acid (oleum)

-

Ice water

-

6N Sodium Hydroxide solution

-

Organic solvent for extraction (e.g., petroleum ether, dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped for heating and stirring, combine pyridine and 80-95% sulfuric acid at 0°C.

-

Slowly add bromine (50 mmol) dropwise to the cooled solution.

-

Heat the reaction mixture to 130-140°C and maintain for 7-8 hours.[8]

-

After the reaction is complete, cool the mixture and carefully pour it into ice water to quench.

-

Neutralize the acidic solution by adding 6N sodium hydroxide until the pH reaches 8.

-

Transfer the mixture to a separatory funnel and extract the product using an organic solvent (e.g., 3 x 60 mL of petroleum ether).[8]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by distillation to yield pure this compound.

Chemical Reactivity and Applications

This compound is a versatile substrate for numerous metal-catalyzed cross-coupling reactions, making it a cornerstone for constructing complex molecules.[1]

Key Cross-Coupling Reactions

The carbon-bromine bond at the 3-position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in modern synthetic chemistry.

Caption: Key cross-coupling reactions involving this compound.

Experimental Protocol: Heck Cross-Coupling

This protocol describes a supramolecular palladium-catalyzed Heck reaction between this compound and a terminal olefin.[3][4]

Materials:

-

This compound (0.05 mmol, 1 equiv.)

-

Terminal olefin (e.g., butyl acrylate, 0.15 mmol, 3 equiv.)

-

Potassium carbonate (0.15 mmol, 3 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.1 equiv.)

-

Supramolecular ligand L (0.01 mmol, 0.2 equiv.)

-

Toluene (1 mL)

-

Anhydrous Schlenk tube

-

Argon atmosphere

Procedure:

-

Add this compound, the terminal olefin, potassium carbonate, the supramolecular ligand L, and Pd(OAc)₂ to an oven-dried Schlenk tube under an argon atmosphere.[4]

-

Add toluene (1 mL) and stir the mixture at room temperature for 5 minutes.

-

Place the reaction vessel in a preheated oil bath at 130°C and stir for one hour.[4]

-

After cooling to room temperature, monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine conversion.

-

The product can be purified via silica gel column chromatography.

Role in Drug Discovery: The Case of Abiraterone Acetate

This compound is a critical starting material for the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is Abiraterone Acetate, a potent drug for treating castration-resistant prostate cancer. The synthesis involves coupling a 3-pyridyl metallic reagent, derived from this compound, with a steroidal precursor.[2]

Signaling Pathway: Abiraterone Acetate Mechanism of Action

Abiraterone Acetate's therapeutic effect stems from its ability to inhibit androgen biosynthesis, a critical pathway for the growth of prostate cancer cells.[7][10] It is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is essential for producing androgens like testosterone in the testes, adrenal glands, and within the tumor itself.[7] By blocking this enzyme, Abiraterone drastically reduces androgen levels, thereby decreasing the activation of the Androgen Receptor (AR) and inhibiting cancer cell proliferation.[7]

Caption: Mechanism of Abiraterone, a this compound derivative.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[6] Proper safety precautions are mandatory when handling this chemical.

GHS Hazard and Precautionary Statements

Key safety information is summarized in Table 3.

| Category | Code | Statement | Reference(s) |

| Hazard | H226 | Flammable liquid and vapor | [6] |

| H302 | Harmful if swallowed | [6] | |

| H315 | Causes skin irritation | [6] | |

| H319 | Causes serious eye irritation | [6] | |

| H335 | May cause respiratory irritation | [6] | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [3][6] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] | |

| P270 | Do not eat, drink or smoke when using this product. | [6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][6] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [1] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area with explosion-proof equipment.[1] Ground and bond containers when transferring material.[1] Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[1][6] Keep away from sources of ignition.[1]

Conclusion

This compound (CAS: 626-55-1) is a fundamentally important chemical intermediate with broad applications in synthetic chemistry. Its utility in palladium-catalyzed cross-coupling reactions has cemented its role in the construction of complex molecules, most notably in the pharmaceutical industry for the synthesis of drugs like Abiraterone Acetate. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for researchers and chemical professionals aiming to leverage this versatile building block in their work.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Pyridine, 3-bromo- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. echemi.com [echemi.com]

- 11. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the Synthesis and Preparation of 3-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its strategic importance lies in its versatile reactivity, enabling the introduction of the pyridyl moiety into complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on direct bromination of pyridine and the Sandmeyer reaction of 3-aminopyridine. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs.

Core Synthetic Methodologies

Two principal synthetic strategies dominate the preparation of this compound: the direct electrophilic bromination of pyridine and the transformation of 3-aminopyridine via a Sandmeyer reaction. The choice between these methods often depends on factors such as starting material availability, scalability, and desired purity profile.

Direct Bromination of Pyridine

Direct bromination of the electron-deficient pyridine ring requires harsh reaction conditions due to the deactivating effect of the nitrogen atom. This is typically achieved by reacting pyridine with bromine in the presence of a strong acid, such as sulfuric acid or oleum, at elevated temperatures.

-

Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser is charged with pyridine and 80-95% sulfuric acid.

-

Addition of Bromine: The mixture is cooled to 0°C in an ice bath. Bromine is then added dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is heated to 130-140°C for 7-8 hours.

-

Work-up: The reaction mixture is cooled and then carefully poured into ice water. The pH of the resulting solution is adjusted to 8 with a 6N sodium hydroxide solution.

-

Extraction and Purification: The aqueous solution is extracted multiple times with an organic solvent such as petroleum ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation to yield this compound.

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Bromination in 95% Sulfuric Acid | Pyridine, Bromine, 95% H₂SO₄ | 130 | 7 | 72 | >98 (GC) | [1] |

| Bromination in 90% Sulfuric Acid | Pyridine, Bromine, 90% H₂SO₄ | 130 | 8 | 70 | >98 (GC) | [2] |

| Bromination in 80% Sulfuric Acid | Pyridine, Bromine, 80% H₂SO₄ | 130 | 8 | 65 | >98 (GC) | [1] |

| Bromination with HBr and Hydrogen Peroxide | Pyridine, 40% HBr, 30% H₂O₂ | 80-120 | 1-48 | 85-98 | 85-98 (GC) | [3] |

Synthesis from 3-Aminopyridine via Sandmeyer Reaction

The Sandmeyer reaction provides an alternative and often milder route to this compound, starting from the readily available 3-aminopyridine. This two-step process involves the diazotization of the amino group followed by a copper(I)-catalyzed displacement with a bromide ion.

The first step is the conversion of the primary aromatic amine, 3-aminopyridine, into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

The resulting diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group by a bromide ion, yielding this compound.

-

Diazotization: 3-Aminopyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, keeping the temperature below 5°C. The reaction is stirred for a further 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, copper(I) bromide (CuBr) is dissolved in HBr. The previously prepared cold diazonium salt solution is then slowly added to the CuBr solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then gently heated to 50-60°C until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is cooled and then neutralized with a sodium hydroxide solution. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by distillation.

While a specific, detailed protocol with quantitative data for the synthesis of this compound from 3-aminopyridine is not extensively documented in a single source, yields for Sandmeyer reactions of aminopyridines are generally reported to be in the range of 60-80%, with purity typically exceeding 95% after purification.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations and experimental workflows, the following diagrams have been generated using the DOT language.

Synthesis of this compound via Direct Bromination

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromopyridine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-bromopyridine. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format to facilitate analysis and experimental design. This document includes tabulated spectroscopic data, detailed experimental protocols, and a workflow visualization for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.682 | d | - |

| H-6 | 8.523 | d | - |

| H-4 | 7.804 | ddd | J(H4,H5) = 8.3, J(H4,H2) = 1.9 |

| H-5 | 7.190 | dd | J(H5,H4) = 8.3, J(H5,H6) = 4.8 |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm (CDCl₃) |

| C-2 | 150.3 |

| C-6 | 147.8 |

| C-4 | 140.2 |

| C-5 | 127.3 |

| C-3 | 120.6 |

Note: Assignments are based on established chemical shift predictions and spectral data for similar pyridine derivatives.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3000-3100 | C-H stretching (aromatic) |

| 1570, 1470, 1420 | C=C and C=N stretching (aromatic ring) |

| 1020 | C-H in-plane bending |

| 780, 700 | C-H out-of-plane bending |

| ~550 | C-Br stretching |

Note: IR peak positions can vary slightly based on the sampling method (e.g., neat, KBr pellet, or solution).

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 157/159 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

| 78 | Pyridyl fragment [C₅H₄N]⁺ |

| 51 | [C₄H₃]⁺ fragment |

Data sourced from NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are representative experimental protocols for acquiring high-quality spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 10-12 ppm centered around 5-6 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-250 ppm centered around 100-120 ppm.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

KBr Pellet Technique:

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the IR spectrometer's sample holder and acquire the spectrum.

-

-

Neat Liquid Film Technique:

-

Preparation: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Assembly: Gently press the plates together to form a thin liquid film.

-

Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of this compound into a GC equipped with an appropriate column. The separated compound will be introduced into the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): This is a common method for volatile compounds like this compound. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis:

-

Quadrupole Analyzer: A common type of mass analyzer that separates ions based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and significant fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Physical properties of 3-Bromopyridine (boiling point, melting point, density)

This technical guide provides a comprehensive overview of the key physical properties of 3-Bromopyridine, a significant heterocyclic compound utilized as an intermediate in the synthesis of active pharmaceutical ingredients.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and a workflow for property determination.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[2][3] It is recognized as an aryl bromide and is an isomer of bromopyridine.[4] Its primary application lies in its role as a building block in organic synthesis.[4]

The physical properties of this compound, gathered from various sources, are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Source(s) |

| Boiling Point | 173 °C | [2][4] |

| 173.42 °C | [1] | |

| 178 °C | ||

| 170 °C | [5] | |

| 172-174 °C | [6] | |

| Melting Point | -27 °C | [5] |

| Density | 1.640 g/cm³ | |

| 1.64 g/mL at 25 °C | ||

| 1.62 (Specific Gravity 20/20) | ||

| 1.613 g/mL | [5] | |

| 1.617 g/mL | [6] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point, melting point, and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., sodium fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Liquid paraffin or other suitable heating oil

-

Stand and clamps

Procedure:

-

A small volume of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing heating oil, ensuring the rubber band or attachment is above the oil level.[7]

-

The side arm of the Thiele tube is gently heated, allowing for uniform temperature distribution via convection currents.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should be continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7][8]

Since this compound is a liquid at room temperature with a melting point of approximately -27°C, its determination requires a cooling bath.

Apparatus:

-

Small test tube

-

Thermometer with a range below 0°C

-

Cooling bath (e.g., dry ice/acetone or a cryostat)

-

Stirring rod

Procedure:

-

A sample of this compound is placed in a small test tube.

-

A low-temperature thermometer is immersed in the sample.

-

The test tube is gradually cooled in the cooling bath while gently stirring the sample to ensure uniform temperature.

-

The temperature at which the first crystals appear is noted.

-

The sample is then allowed to slowly warm up.

-

The temperature at which the last crystal melts is recorded as the melting point. The melting range, the interval between the first and last crystal melting, provides an indication of purity.[9]

The density of a liquid can be determined by measuring its mass and volume. A pycnometer or a simple graduated cylinder and balance can be used.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[10]

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The combined mass of the graduated cylinder and the liquid is measured.[10]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume. This process is typically repeated multiple times to ensure accuracy and precision.[10]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the physical properties of a liquid chemical sample like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. This compound, 99% 626-55-1 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 3. This compound | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [stenutz.eu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

3-Bromopyridine: A Cornerstone Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyridine has emerged as a highly versatile and indispensable building block in the field of organic synthesis. Its unique electronic properties and reactivity profile make it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity in key synthetic transformations, and its application in the synthesis of notable commercial products. Detailed experimental protocols for seminal reactions and tabulated quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄BrN | [2][3] |

| Molar Mass | 157.998 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.640 g/cm³ | [2] |

| Melting Point | -27 °C | [2] |

| Boiling Point | 173 °C | [2] |

| Flash Point | 51 °C | [2] |

| Refractive Index | 1.571 (at 20°C) | [4] |

| Solubility | Slightly soluble in water. Soluble in ethanol and ether. | [1][5] |

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the bromine substituent.[1] This leads to a rich and varied chemical behavior, making it a versatile substrate for a range of organic transformations.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack compared to benzene.[1] In the case of this compound, the nitrogen atom deactivates the C2, C4, and C6 positions. The bromine atom at the C3 position directs incoming electrophiles to the C2 and C4 positions (ortho and para to the bromine); however, attack at the C2 position is disfavored due to its proximity to the ring nitrogen.[1] Consequently, electrophilic substitution on this compound preferentially occurs at the C5 position.[1] For instance, the nitration of this compound yields 3-bromo-5-nitropyridine as the major product.[1]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the pyridine ring is favored at the C2 and C4 positions due to the ability of the electronegative nitrogen to stabilize the anionic intermediate. While this compound is less reactive towards SNA compared to its 2- and 4-bromo isomers, reactions can be achieved under forcing conditions or with highly activated nucleophiles.

Metalation

The bromine atom in this compound facilitates metal-halogen exchange, a common method for the generation of 3-pyridyl organometallic reagents. Treatment of this compound with strong bases like n-butyllithium (n-BuLi) at low temperatures leads to the formation of 3-lithiopyridine. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the 3-position.[6]

Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of this compound with various boronic acids and their derivatives provides a powerful method for the synthesis of 3-arylpyridines and 3-heteroarylpyridines. These motifs are prevalent in many biologically active compounds.

Caption: General scheme of the Suzuki-Miyaura coupling reaction with this compound.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [7] |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 | [7] |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 8 | 88 | [8] |

| Pyridine-4-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 24 | 75 | [9] |

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction allows for the coupling of this compound with alkenes, providing access to 3-vinylpyridines and their derivatives. These products are valuable intermediates for further functionalization.

Caption: General scheme of the Heck-Mizoroki reaction with this compound.

Table 2: Examples of Heck-Mizoroki Reaction with this compound

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | 24 | 85 | [3] |

| Ethyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 18 | 90 | [3] |

| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | NMP | 130 | 12 | 88 | [10] |

Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes is a highly efficient method for the synthesis of 3-alkynylpyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Caption: General scheme of the Sonogashira coupling reaction with this compound.

Table 3: Examples of Sonogashira Coupling with this compound

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96 | [11][12] |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 6 | 85 | [13] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 8 | 91 | [14] |

| 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | CuI | Et₃N | Toluene | 90 | 12 | 88 | [13] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a wide variety of primary and secondary amines. This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. CN110790809B - Preparation method of abiraterone acetate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US20140155363A1 - Process and intermediates for the preparation of abiraterone acetate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. scirp.org [scirp.org]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Reactivity of the C-Br bond in 3-Bromopyridine

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 3-Bromopyridine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its utility is primarily derived from the versatile reactivity of its carbon-bromine bond, which serves as a handle for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, with a focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution. This document consolidates quantitative data into structured tables, presents detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction mechanisms and workflows, serving as an essential resource for professionals in drug development and chemical research.

Introduction: The Chemical Profile of this compound

This compound (C₅H₄BrN) is a colorless to yellow liquid widely used as a chemical intermediate.[1][2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature significantly influences the reactivity of the C-Br bond. The position of the bromine atom at the 3-position (meta to the nitrogen) makes it less activated towards oxidative addition in palladium catalysis compared to its 2- and 4-isomers.[3] The general order of reactivity for bromopyridines in Suzuki coupling, for instance, is 2-bromopyridine ≈ 4-bromopyridine > this compound.[3] This is because the C2 and C4 positions are more electron-deficient, making them more susceptible to the often rate-determining oxidative addition step.[3] Despite this, the C-Br bond at the 3-position is highly amenable to a variety of crucial bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, and this compound is a common substrate in these transformations.[1][2]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and organoboron compounds.[4] This reaction is instrumental in synthesizing biaryl and heteroaryl structures prevalent in pharmaceuticals.[5]

Table 1: Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Bromopyridine Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [4] |

| 2 | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [4] |

| 3 | This compound | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | EtOH/H₂O | 80 | 1 | 98 | [6] |

| 4 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-24 | N/A |[5] |

This protocol is adapted from established procedures for substituted bromopyridines.[4][5]

-

Setup: In a dry round-bottom flask or reaction vial, combine the this compound derivative (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, the ligand.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. Reactions are typically complete within 1-24 hours.[5][6]

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds, a critical transformation in pharmaceutical synthesis.[7][8] This method allows for the coupling of this compound with a wide range of primary and secondary amines.

Table 2: Quantitative Data for Buchwald-Hartwig Amination of this compound Derivatives

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | ~40 | [9] |

| 2 | Morpholine | Pd₂(dba)₃ / RuPhos (L3) | - | LiHMDS (2.5) | THF | 65 | 71 | [9] |

| 3 | Morpholine | RuPhos-precatalyst (Pre-L3) | - | LiHMDS (2.5) | THF | 65 | 83 | [9] |

| 4 | Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | - | LiHMDS (2.5) | THF | 65 | 78 |[9] |

This generalized protocol is based on established procedures for bromopyridines.[7][10]

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (or precatalyst, ~2 mol%) and the ligand (if not using a precatalyst).

-

Reagent Addition: Add the base (e.g., NaOtBu, LiHMDS, 1.5-2.5 eq). To this, add this compound (1.0 eq), the amine (1.2 eq), and the anhydrous solvent (e.g., Toluene, THF).

-

Reaction: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (typically 65-110 °C).[7][9]

-

Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[7]

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over Na₂SO₄.

-

Purification: Concentrate the solution in vacuo and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a key method for synthesizing substituted alkynes and conjugated enynes.[11][12][13]

Table 3: Quantitative Data for Sonogashira Coupling of 2-Amino-3-bromopyridine

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [12][14] |

| 2 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 | [12][14] |

| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [12][14] |

| 4 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72 | [12][14] |

Note: Data is for 2-amino-3-bromopyridine, as it is a close and well-documented analogue.

This protocol is adapted from the work of Zhu et al. on 2-amino-3-bromopyridines.[11][12]

-

Setup: Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.

-

Solvent Addition: Add the solvent (e.g., DMF) and stir for 30 minutes.

-

Reagent Addition: Add the this compound derivative (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Et₃N).

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 3 hours).

-

Monitoring: Monitor the reaction process by TLC.

-

Work-up: After cooling, quench the reaction with a saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.[12]

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful technique for converting the C-Br bond into a nucleophilic carbon center, which can then react with various electrophiles.

Lithiation

The reaction of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), results in a halogen-metal exchange to form 3-lithiopyridine.[15] This intermediate is a versatile nucleophile.[15][16] Using toluene as a solvent allows the reaction to proceed cleanly at -50°C.[16][17]

Caption: Experimental workflow for lithiation and functionalization.

Table 4: Functionalization of 3-Lithiopyridine with Various Electrophiles

| Entry | Electrophile | Product | Solvent | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | B(OiPr)₃ | 3-Pyridineboronic acid | Toluene | 87 | [16][17] |

| 2 | DMF | Pyridine-3-carboxaldehyde | Toluene | 85 | [16] |

| 3 | Ph₂CO | Diphenyl(pyridin-3-yl)methanol | Toluene | 96 | [16] |

| 4 | PhCN | Phenyl(pyridin-3-yl)methanone | Toluene | 91 | [16] |

| 5 | I₂ | 3-Iodopyridine | Toluene | 88 |[16] |

This protocol is based on established methods for generating and using 3-lithiopyridine.[15][16]

-

Setup: Assemble dry glassware under an inert atmosphere (N₂ or Ar).

-

Solution Prep: Dissolve this compound (1.0 eq) in anhydrous toluene or THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.0-1.1 eq) dropwise, maintaining the temperature at or below -78 °C. Stir the mixture for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (1.1-1.2 eq) dropwise at -78 °C.

-

Warming: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography or distillation.[15]

Grignard Reagent Formation

This compound can react with magnesium metal to form the corresponding Grignard reagent, 3-pyridylmagnesium bromide.[18][19] This organomagnesium compound is a strong nucleophile and base, useful for C-C bond formation.[20] The reaction often requires an initiator like ethyl bromide or iodine and is performed in an ether solvent.[18][20]

This protocol is adapted from general procedures for Grignard reagent synthesis.[18][20]

-

Setup: Dry all glassware in an oven and assemble under an inert atmosphere. Place magnesium turnings (1.15-1.2 eq) in the flask.

-

Initiation: Add a small crystal of iodine or a few drops of an initiator (e.g., bromoethane) and a portion of the anhydrous ether solvent (e.g., THF, diethyl ether).

-

Reagent Addition: Add a solution of this compound (1.0 eq) in the anhydrous ether dropwise to the activated magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting gray/brown solution is the Grignard reagent, ready for reaction with an electrophile.

Nucleophilic Aromatic Substitution (SNAr)

While less common for 3-halopyridines compared to the 2- and 4-isomers, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, typically with strong nucleophiles and forcing conditions.[21][22] The reaction proceeds through an addition-elimination mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex.[23] The stability of this intermediate dictates the reaction's feasibility. For pyridine systems, attack at the C-2 and C-4 positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which is not possible with attack at C-3.[22] However, with a very strong base like sodium amide (NaNH₂), this compound can undergo substitution to form 3-aminopyridine.[21]

Caption: SNAr mechanism at the C-3 position of pyridine.

Conclusion

The C-Br bond in this compound offers a versatile entry point for the synthesis of a diverse array of 3-substituted pyridines, which are crucial motifs in drug discovery and materials science. While its reactivity in palladium-catalyzed cross-coupling is inherently lower than that of the 2- and 4-isomers, optimized conditions involving modern ligands and catalyst systems enable efficient transformations. Furthermore, the C-Br bond is readily converted to highly useful nucleophilic intermediates via metal-halogen exchange, including lithiation and Grignard formation, providing access to a different spectrum of derivatives. Understanding the interplay of electronic effects and the specific requirements of each reaction class—from palladium catalysis to nucleophilic substitution—is critical for researchers to effectively harness the synthetic potential of this invaluable building block.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. researchgate.net [researchgate.net]

- 18. CN110357853B - Synthesis method of (R, S-) nicotine - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Grignard reagent - Wikipedia [en.wikipedia.org]

- 21. Reaction when 3 bromo pyridine is heated with NaNH2 | Filo [askfilo.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on 3-Bromopyridine

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring an electron-deficient pyridine ring and a strategically placed bromine atom, imparts a versatile reactivity profile. This allows it to serve as a substrate for both electrophilic and nucleophilic substitution reactions, enabling the precise installation of the pyridyl moiety into complex molecular architectures. Understanding the principles governing its reactivity is crucial for the rational design of synthetic routes to novel bioactive compounds and advanced materials. This guide provides a detailed examination of the core mechanisms, regioselectivity, and experimental considerations for electrophilic and nucleophilic substitutions on this compound.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[1] This deactivating effect is most pronounced at the α (C2, C6) and γ (C4) positions. The introduction of a bromine atom at the C3 position further modulates this electronic landscape.

Core Principles: Electronic Effects and Regioselectivity

The outcome of electrophilic substitution on this compound is governed by the interplay of the directing effects of the ring nitrogen and the bromine substituent.

-

Pyridine Nitrogen: The nitrogen atom acts as a strong deactivating group and directs incoming electrophiles to the meta positions (C3 and C5). Attack at the C2, C4, and C6 positions would lead to highly unstable cationic intermediates (sigma complexes) where the positive charge is placed on the carbon adjacent to the electronegative nitrogen, or on the nitrogen itself.[2]

-

Bromine Substituent: The bromine atom exhibits a dual electronic effect:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the ring, further deactivating it.[1]

-

Mesomeric Effect (+M): The lone pairs on the bromine can be delocalized into the pyridine ring through resonance, partially offsetting the deactivation and directing incoming electrophiles to the ortho (C2, C4) and para (C5, relative to the nitrogen) positions.[1]

-

When considering the combined effects, electrophilic attack on this compound preferentially occurs at the C5 position .[1] This position is meta to the deactivating nitrogen atom, thus avoiding the most unstable intermediates, and it benefits from the resonance stabilization provided by the bromine atom. While bromine also directs to C2 and C4, the powerful deactivating influence of the ring nitrogen at these positions generally disfavors attack there.[1][2]

Common Electrophilic Substitution Reactions

Direct electrophilic substitution on pyridine often requires harsh conditions due to the ring's low nucleophilicity and the tendency for the nitrogen to be protonated or coordinate to Lewis acids, which further deactivates the ring.[3][4]

Table 1: Examples of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product | Yield | Reference |

| Nitration | Conc. H₂SO₄, KNO₃ | 3-Bromo-5-nitropyridine | Low | [1] |

| Oxidation/Nitration | Acetic anhydride, H₂O₂, H₂SO₄, Maleic anhydride, Sodium pyrosulfate, Sodium nitrate | 3-Bromo-4-nitropyridine N-oxide | N/A | [5] |

| Bromination | Bromine, 80-95% Sulfuric Acid, 130-140 °C | 3,5-Dibromopyridine | N/A | [6] |

Note: Yields for direct electrophilic substitutions on this compound are often low or not explicitly reported due to the harsh conditions required.

Experimental Protocol: Synthesis of 3-Bromo-4-nitropyridine N-oxide

This protocol describes a one-step oxidation and nitration of this compound.

Procedure: [5]

-

In a 3L three-necked glass flask at room temperature, add 2.4 moles of this compound.

-

While stirring, add approximately 0.75L of glacial acetic acid, 0.18L of acetic anhydride, and 0.9L of 30% hydrogen peroxide.

-

Carefully add approximately 15-20mL of concentrated sulfuric acid, 9g of maleic anhydride, and 6g of sodium pyrosulfate to act as catalysts for the oxidation.

-

Add sodium nitrate to promote the nitration reaction.

-

The reaction merges the oxidation and nitration steps, shortening the overall reaction time.

-

The resulting crude 3-bromo-4-nitropyridine N-oxide can be purified by recrystallization from a chloroform-ethanol mixture.

Mechanistic Diagram: Electrophilic Substitution

The following diagram illustrates the mechanism for the preferred electrophilic attack at the C5 position of this compound, highlighting the stability of the resulting sigma complex.

Caption: Mechanism of electrophilic attack at C5 on this compound.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its deactivation towards electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution. The electron-withdrawing nitrogen atom can effectively stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, particularly when substitution occurs at the C2 and C4 positions.[7]

Core Principles: Reactivity and Mechanisms

For direct nucleophilic aromatic substitution on halopyridines via an addition-elimination mechanism, the general order of reactivity is 4-halo > 2-halo >> 3-halo.[8] this compound is significantly less reactive in direct SNAr because the negative charge of the Meisenheimer complex cannot be delocalized onto the ring nitrogen.[9] Consequently, nucleophilic substitution on this compound often proceeds through alternative mechanisms.

-

Elimination-Addition (Pyridyne Mechanism): In the presence of a very strong base, such as potassium amide (KNH₂) in liquid ammonia, this compound can undergo an elimination-addition reaction.[8] The base abstracts a proton from the C4 position, followed by the elimination of the bromide ion to form a highly reactive 3,4-pyridyne intermediate. The nucleophile then adds to this intermediate at either C3 or C4, typically resulting in a mixture of 3- and 4-substituted products.[10]

-

Palladium-Catalyzed Cross-Coupling: this compound is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These methods have become the most common and versatile ways to achieve nucleophilic substitution on this scaffold. Notable examples include:

Common Nucleophilic Substitution Reactions

Table 2: Examples of Nucleophilic Substitution on this compound

| Reaction Type | Nucleophile/Reagents | Product(s) | Yield | Reference |

| Pyridyne Amination | KNH₂ in liquid NH₃ | 3-Aminopyridine & 4-Aminopyridine (~1:2 ratio) | N/A | [10] |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst (e.g., [Pd₂(dba)₃]), Ligand (e.g., BINAP), Base (e.g., NaOᵗBu) | N-Aryl or N-Alkyl-3-aminopyridine | 60-95% | [11][13] |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Arylpyridine | Good-Exc. | [12] |

| Hydroxylation (via Isomerization) | KOH, 18-crown-6, t-AmOH/H₂O | 4-Hydroxypyridine | 81% | [14] |

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general workflow for the palladium-catalyzed amination of this compound.

-

Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., [Pd₂(dba)₃]), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOᵗBu) under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Add this compound to the Schlenk tube. Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

-

Solvent and Nucleophile: Add an anhydrous solvent (e.g., toluene) via syringe, followed by the addition of the amine nucleophile.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminopyridine.

Mechanistic and Workflow Diagrams

Caption: Nucleophilic substitution via a 3,4-pyridyne intermediate.

Caption: Experimental workflow for Buchwald-Hartwig amination.

This compound exhibits a rich and dichotomous chemical reactivity. It is resistant to electrophilic aromatic substitution, requiring harsh conditions to yield predominantly the 5-substituted product. In stark contrast, it is a versatile precursor for nucleophilic substitutions. While direct SNAr is challenging, this compound readily engages in reactions via a pyridyne intermediate under strongly basic conditions and serves as an exceptional substrate in a multitude of palladium-catalyzed cross-coupling reactions. This predictable and controllable reactivity makes this compound an indispensable tool for medicinal chemists and materials scientists in the synthesis of novel and functional molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 6. CN104974081A - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. m.youtube.com [m.youtube.com]

- 10. journals.co.za [journals.co.za]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 3-Bromopyridine: Commercial Availability, Sourcing, and Applications

For researchers, scientists, and professionals in drug development, securing a stable and high-quality supply of key chemical intermediates is paramount. This in-depth guide provides a comprehensive overview of the commercial availability, key suppliers, and technical specifications of 3-Bromopyridine, a critical building block in the synthesis of pharmaceuticals and agrochemicals.

Core Chemical Properties and Grades

This compound (CAS No. 626-55-1) is a halogenated aromatic heterocyclic organic compound. It is a colorless to pale yellow liquid at room temperature.[1][2] This versatile intermediate is primarily offered in two main grades: Industrial Grade and Pharmaceutical Grade, with purity levels typically ranging from 98% to over 99%.[2][3][4][5]

| Property | Value | References |

| CAS Number | 626-55-1 | [1][4][5][6] |

| Molecular Formula | C5H4BrN | [1][4][5][7] |

| Molecular Weight | 158.00 g/mol | [2][5] |

| Appearance | Colorless to very pale yellow oily liquid | [1] |

| Purity | ≥98% to >99% | [1][2][4][5][6] |

| Boiling Point | 173 °C (lit.) | [2] |

| Density | 1.64 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.571 (lit.) | [2] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |

Major Global Suppliers and Commercial Availability

The global market for this compound is served by a combination of large-scale manufacturers and specialized chemical suppliers catering to research and development needs. Key manufacturers include Vertellus, Jubilant Ingrevia, Koei Chemical, and several entities in China such as Changzhou CIMC Chemical Co., Ltd., and Ningbo Yinuo Chemical Co., Ltd.[3][7] For laboratory and pilot-scale quantities, prominent suppliers include Merck (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), and Tokyo Chemical Industry (TCI).[2][3][4][8]

The following tables summarize the typical commercial offerings from a selection of key suppliers. Please note that availability and pricing are subject to change and direct inquiry with the supplier is recommended for the most current information.

Research and Development Grade Suppliers

| Supplier | Purity | Available Quantities | Typical Lead Time |

| Strem Chemicals | min. 99% | 25g, 100g | Inquire with supplier |

| Thermo Fisher Scientific | 98+%, 99% | 25g, 100g, 500g, 25mL, 100mL | Stock dependent, estimated dates provided |

| Sigma-Aldrich (Merck) | 99% | Inquire with supplier | Inquire with supplier |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25G, 100G | Same day dispatch for Hyderabad stock; 10-12 working days for Japan stock |

| Oakwood Chemical | 99% | 1g, 5g, 25g, 100g, 500g | In Stock USA (for listed items) |

| Otto Chemie Pvt Ltd | 99% | Bottle / Drum | Worldwide shipping |

Bulk and Commercial Grade Suppliers

| Supplier | Purity | Minimum Order Quantity (MOQ) | Geographic Focus |

| Jubilant Ingrevia | Commercial Grade | Inquire for bulk quantities | Global |

| Shree Sai Life Sciences | 99% | 25 Kilogram | All over the world |

| Vertellus | Industrial, Pharmaceutical | Inquire for bulk quantities | Global |

| Lorven Biologics Pvt Ltd | 98% | 1 kg, 5 kg, 10 kg, 25kg and 1 MT | India |

| RPN ORGANICS PVT LTD | 98% | 1 kg, 5 kg, 10 kg, 25kg and 1 MT | India |

Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[3][9] Its reactivity allows for the introduction of the pyridine moiety into larger, more complex molecules.